1-(2-Nitrophenyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol. This compound is characterized by a nitro group attached to the benzene ring and a piperidine ring linked to a carboxamide group. It is a part of the piperidine family, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(2-Nitrophenyl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This inhibition of DNA gyrase disrupts the supercoiling process, which is essential for DNA replication and transcription .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication and transcription pathways . This disruption can lead to the cessation of these processes, resulting in the death of the cell .
Result of Action
The inhibition of DNA gyrase leads to the disruption of DNA replication and transcription, which can result in cell death . This makes this compound a potential antimicrobial agent against organisms that rely on DNA gyrase for survival .
Biochemical Analysis
Biochemical Properties
It has been found that piperidine-4-carboxamides, a class of compounds to which 1-(2-Nitrophenyl)piperidine-4-carboxamide belongs, can target DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. The interaction between this compound and DNA gyrase could potentially influence the supercoiling state of DNA, thereby affecting DNA replication and transcription .
Cellular Effects
Based on the known activity of piperidine-4-carboxamides, it can be hypothesized that this compound may have bactericidal and antibiofilm activity . This is because piperidine-4-carboxamides have been shown to inhibit the growth of Mycobacterium abscessus, a bacterium that is intrinsically multidrug resistant .
Molecular Mechanism
It is known that piperidine-4-carboxamides can inhibit the activity of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils into DNA, and its inhibition can lead to the cessation of DNA replication and transcription, ultimately leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can be synthesized through various synthetic routes. One common method involves the reaction of 2-nitroaniline with piperidine-4-carboxylic acid chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of nitroso derivatives or carboxylic acids.
Reduction: Reduction reactions can produce amines or hydroxylamines.
Substitution: Substitution reactions can result in the formation of alkylated derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)piperidine-4-carboxamide has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
1-(2-Nitrophenyl)piperidine-4-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Nitrophenylpiperidine-4-carboxylic acid: This compound lacks the amide group and has different chemical properties.
1-(2-Nitrophenyl)piperidine: This compound has a similar structure but lacks the carboxamide group.
Piperidine derivatives: Other piperidine derivatives with different substituents on the benzene ring or piperidine ring.
These compounds may have different biological activities and applications, making this compound unique in its properties and uses.
Properties
IUPAC Name |
1-(2-nitrophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)9-5-7-14(8-6-9)10-3-1-2-4-11(10)15(17)18/h1-4,9H,5-8H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJMTLPHIAVUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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